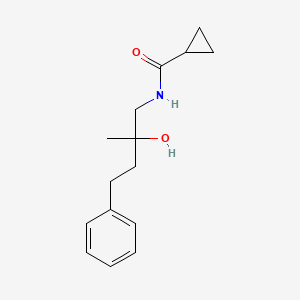

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide is a synthetic compound that features a cyclopropane ring, which is known for its unique structural and chemical properties. This compound is of interest in various fields, including synthetic and pharmaceutical chemistry, due to its potential biological activities and applications.

Méthodes De Préparation

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide typically involves the formation of the cyclopropane ring, which can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a cyclopropanating agent under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has shown promise in various pharmacological contexts, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Neurological Disorders

Research indicates that N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide may exhibit anticonvulsant properties. In preclinical studies, it has been evaluated for its efficacy against seizure models, demonstrating significant activity comparable to established anticonvulsants like phenobarbital. The structure-activity relationship (SAR) studies suggest that modifications to the compound's structure can enhance its potency and selectivity for sodium channels involved in seizure activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases . The mechanism of action involves modulation of signaling pathways related to inflammation, potentially offering a new therapeutic avenue for chronic inflammatory conditions.

This compound has displayed a range of biological activities that support its therapeutic potential.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro tests revealed cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The IC50 values obtained were in the low micromolar range, indicating significant potency .

Antimicrobial Properties

In addition to its antitumor effects, the compound has shown antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria . The mechanism by which it exerts this activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications.

Case Study: Anticonvulsant Efficacy

A study focusing on the anticonvulsant properties of this compound involved administering it to animal models subjected to maximal electroshock seizure tests. Results indicated a dose-dependent reduction in seizure frequency and severity, with an effective dose range similar to that of traditional anticonvulsants . This highlights its potential as a novel treatment option for epilepsy.

Case Study: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, animal models were treated with this compound following an induced inflammatory response. The results showed a marked decrease in edema and inflammatory markers compared to control groups, supporting its use in inflammatory disorders .

Data Tables

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity and subsequent biological effects.

Comparaison Avec Des Composés Similaires

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide can be compared with other similar compounds that contain a cyclopropane ring. These similar compounds may include other cyclopropanecarboxamides or cyclopropane-containing molecules. The uniqueness of this compound lies in its specific structural features and potential biological activities.

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(18,11-16-14(17)13-7-8-13)10-9-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMFOCQPZWONAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.